3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol
Description
This compound features a pteridine core substituted with a 4-methoxyphenylamino group at position 4 and a propan-1-ol-3-amine side chain at position 2. The pteridine scaffold, a bicyclic heteroaromatic system, distinguishes it from simpler pyrimidine or pyridine derivatives. The 4-methoxyphenyl group enhances lipophilicity, while the propanolamine side chain introduces hydrogen-bonding capacity, influencing solubility and target interactions.
Properties
IUPAC Name |
3-[[4-(4-methoxyanilino)pteridin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-24-12-5-3-11(4-6-12)20-15-13-14(18-9-8-17-13)21-16(22-15)19-7-2-10-23/h3-6,8-9,23H,2,7,10H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDRRBQDVYVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that many compounds with similar structures interact with their targets through hydrogen bonding and other intermolecular forces.
Biochemical Pathways
Compounds with similar structures have been found to exhibit antioxidant activity, suggesting that they may interact with biochemical pathways related to oxidative stress.
Result of Action
Compounds with similar structures have been found to exhibit antioxidant activity, suggesting that they may help to neutralize harmful free radicals in the body.
Biological Activity
3-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)propan-1-ol is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This compound features a pteridine ring system, which is known for its role in various biological processes, and is substituted with a 4-methoxyphenylamino group that enhances its chemical properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18N6O2
- Molecular Weight : 326.3531 g/mol
The structure includes a pteridine core, which is integral to its biological activity, particularly in enzyme interactions and signaling pathways.
Antioxidant Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have utilized the DPPH radical scavenging method to evaluate antioxidant activity, revealing that certain derivatives have antioxidant activity surpassing that of ascorbic acid by approximately 1.35 to 1.4 times .
| Compound | Antioxidant Activity (DPPH Scavenging) | Comparison to Ascorbic Acid |
|---|---|---|
| 3-{(4-Methoxyphenyl)amino}-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Higher than ascorbic acid (1.35x) | Significant |
| N-(1,3-dioxoisoindolin-2-yl)-3-{(4-methoxyphenyl)amino}propanamide | Higher than ascorbic acid (1.37x) | Significant |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that compounds with similar structures demonstrate varying degrees of cytotoxicity, with some being more effective against the U-87 cell line compared to MDA-MB-231 .
| Cell Line | Compound Tested | Cytotoxicity Level |
|---|---|---|
| U-87 (Glioblastoma) | 3-{(4-Methoxyphenyl)amino}-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | High |
| MDA-MB-231 (Breast Cancer) | 3-{(4-Methoxyphenyl)amino}-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Moderate |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Signal Transduction Modulation : It could alter signaling pathways that control cell growth and apoptosis.
- Radical Scavenging : By donating electrons or hydrogen atoms, it neutralizes free radicals, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
In recent studies focusing on related compounds, it was found that the introduction of specific functional groups significantly enhanced both antioxidant and anticancer activities. For example, modifications leading to hydrazone derivatives exhibited notable cytotoxic effects against glioblastoma cells while maintaining strong radical scavenging capabilities .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- The 4-methoxyphenyl group (, target) enhances lipophilicity, favoring membrane penetration.
- Molecular Weight : The target compound’s higher molecular weight (~375 g/mol) may impact pharmacokinetics compared to simpler analogs (e.g., 187.63 g/mol in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
